
Comparative Analysis of Off-Target Kinase
Profiles: Trk-IN-17, Larotrectinib, and Entrectinib

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trk-IN-17

Cat. No.: B12419028 Get Quote

For researchers and drug development professionals, understanding the selectivity of a kinase

inhibitor is paramount to predicting its potential efficacy and safety profile. This guide provides

a comparative overview of the off-target screening results for the Tropomyosin receptor kinase

(Trk) inhibitor, Trk-IN-17, against two clinically approved alternatives, Larotrectinib and

Entrectinib. While comprehensive, publicly available off-target screening data for Trk-IN-17 is

limited, this guide compiles the available information and presents a detailed comparison with

Larotrectinib and Entrectinib, for which more extensive selectivity data has been published.

On-Target Potency
All three inhibitors demonstrate potent activity against the Trk family of kinases (TrkA, TrkB,

and TrkC), which are the intended therapeutic targets.

Compound TrkA (IC50, nM) TrkB (IC50, nM) TrkC (IC50, nM)

Trk-IN-17 39 - -

Larotrectinib 5 11 7

Entrectinib 1.7 0.4 0.5

Note: Data for Trk-IN-17 on TrkB and TrkC is not readily available in the public domain. IC50

values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity

and are indicative of potency.
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Off-Target Kinase Selectivity
The selectivity of a kinase inhibitor is a critical attribute, as off-target activity can lead to

unforeseen side effects or provide opportunities for therapeutic polypharmacology.

Trk-IN-17
As of the latest available data, a comprehensive off-target kinase screening panel for Trk-IN-17
has not been publicly disclosed. Therefore, a quantitative comparison of its broader selectivity

profile is not possible at this time.

Larotrectinib
Larotrectinib is renowned for its high selectivity for the Trk kinases. Preclinical studies have

shown it to be over 100-fold more selective for TRK kinases compared to other kinases. While

a complete public dataset is not available, the known off-target activities at a concentration of 1

µM are presented below.

Kinase % Inhibition at 1 µM

TNK2 59

FAK 21

ACK1 18

Entrectinib
Entrectinib is a multi-targeted kinase inhibitor, designed to inhibit not only Trk kinases but also

ROS1 and ALK. Its broader activity profile is reflected in its off-target screening results.
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Kinase IC50 (nM)

ROS1 7

ALK 12

CAMK2D 160

CAMK2G 180

DCAMKL1 260

CAMK2A 370

CAMK2B 440

MINK1 460

TNIK 640

MST4 740

Note: Only kinases with an IC50 < 1000 nM are listed for Entrectinib.

Experimental Protocols
The data presented in this guide were generated using biochemical kinase assays. While the

specific protocols for Trk-IN-17 are not available, the general principles of such assays are

outlined below, based on standard industry practices and the methodologies reported for

Larotrectinib and Entrectinib.

General Biochemical Kinase Assay Protocol:

Biochemical kinase assays are performed to measure the ability of a compound to inhibit the

enzymatic activity of a specific kinase. A common method is the radiometric assay, which

measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide or

protein.

Reagents:

Recombinant human kinase enzyme.
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Substrate (peptide or protein specific to the kinase).

ATP (adenosine triphosphate), often including a radiolabeled variant (e.g., ³³P-ATP).

Assay buffer containing necessary cofactors (e.g., Mg²⁺).

Test compounds (Trk-IN-17, Larotrectinib, Entrectinib) at various concentrations.

Control compounds (positive and negative).

Procedure:

The kinase enzyme, substrate, and test compound are incubated together in the assay

buffer.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a specific temperature (e.g.,

30°C).

The reaction is terminated, often by the addition of a stop solution (e.g., EDTA).

The phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and

capture on a membrane).

The amount of incorporated radiolabel is quantified using a scintillation counter.

Data Analysis:

The percentage of kinase inhibition for each compound concentration is calculated relative

to a control reaction without any inhibitor.

IC50 values are determined by fitting the concentration-response data to a sigmoidal

dose-response curve.
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Caption: Simplified Trk signaling pathway.

Experimental Workflow for Kinase Screening
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Caption: General workflow for a biochemical kinase assay.

Logical Relationship of Inhibitor Selectivity
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Caption: Target selectivity of Trk inhibitors.

To cite this document: BenchChem. [Comparative Analysis of Off-Target Kinase Profiles: Trk-
IN-17, Larotrectinib, and Entrectinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12419028#trk-in-17-off-target-kinase-screening-
results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12419028?utm_src=pdf-body-img
https://www.benchchem.com/product/b12419028#trk-in-17-off-target-kinase-screening-results
https://www.benchchem.com/product/b12419028#trk-in-17-off-target-kinase-screening-results
https://www.benchchem.com/product/b12419028#trk-in-17-off-target-kinase-screening-results
https://www.benchchem.com/product/b12419028#trk-in-17-off-target-kinase-screening-results
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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